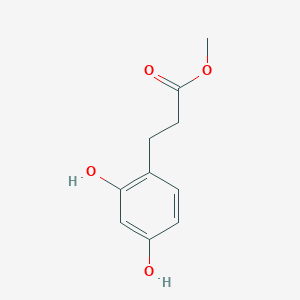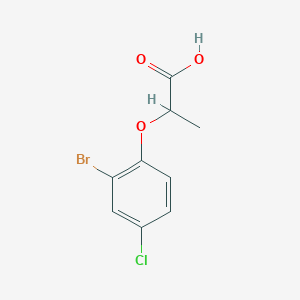
2-(2-Bromo-4-chlorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid . The reaction is carried out under basic conditions, often using triethylamine or potassium carbonate as catalysts . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up for larger production.
Analyse Chemischer Reaktionen
2-(2-Bromo-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-chlorophenoxy)propanoic acid is used in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for various experimental procedures.
Wirkmechanismus
The exact mechanism of action of 2-(2-Bromo-4-chlorophenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other phenoxy compounds. These interactions can lead to the disruption of cellular processes in target organisms, contributing to its potential use as a herbicide .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-4-chlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)propanoic acid: This compound has similar structural features but lacks the bromine atom.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a longer carbon chain but shares the bromine and chlorine substitutions on the phenoxy group.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQJUYZUQKLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406532 |
Source


|
| Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98590-32-0 |
Source


|
| Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


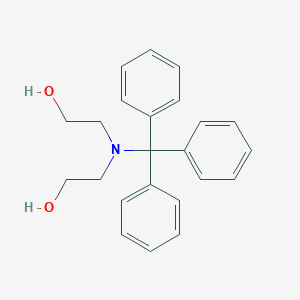
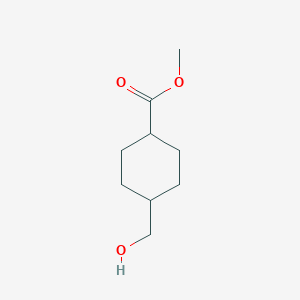


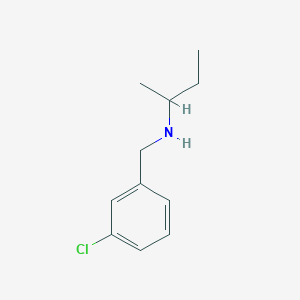

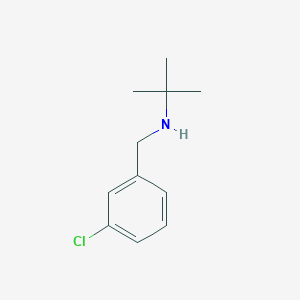

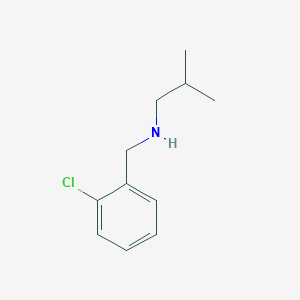
![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)
![N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B180999.png)
